molecular formula C13H10N4 B11770834 2-Phenylpyrido[2,3-D]pyrimidin-4-amine

2-Phenylpyrido[2,3-D]pyrimidin-4-amine

Cat. No.: B11770834
M. Wt: 222.24 g/mol
InChI Key: DKHSAMAEYCZXKP-UHFFFAOYSA-N
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Description

2-Phenylpyrido[2,3-d]pyrimidin-4-amine (CAS 41803-68-3) is a versatile pyridopyrimidine scaffold of significant interest in medicinal chemistry and drug discovery research. This compound serves as a key precursor for synthesizing novel derivatives targeting a range of therapeutic areas. Recent studies highlight its application in developing potent EGFR tyrosine kinase inhibitors for anticancer research, particularly against non-small cell lung cancer (NSCLC) with resistant mutations . The scaffold is also a promising basis for novel antibacterial agents by targeting the essential bacterial enzyme biotin carboxylase . Furthermore, research demonstrates that functionalized analogues of this core structure exhibit notable antimycobacterial activity against Mycobacterium tuberculosis , showing potential in addressing drug-resistant tuberculosis . The compound's mechanism of action is target-dependent, ranging from enzyme inhibition to disrupting protein-protein interactions, as evidenced by its investigation as a SOS1 inhibitor to disrupt the Ras-SOS1 interaction in oncology pathways . This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C13H10N4

Molecular Weight

222.24 g/mol

IUPAC Name

2-phenylpyrido[2,3-d]pyrimidin-4-amine

InChI

InChI=1S/C13H10N4/c14-11-10-7-4-8-15-13(10)17-12(16-11)9-5-2-1-3-6-9/h1-8H,(H2,14,15,16,17)

InChI Key

DKHSAMAEYCZXKP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NC(=C3C=CC=NC3=N2)N

Origin of Product

United States

Synthetic Methodologies for 2 Phenylpyrido 2,3 D Pyrimidin 4 Amine Derivatives

General Synthetic Strategies for Pyrido[2,3-d]pyrimidines

The construction of the pyrido[2,3-d]pyrimidine (B1209978) core can be achieved through several synthetic approaches, primarily involving the annulation of a pyridine (B92270) ring onto a pre-existing pyrimidine (B1678525) moiety or vice versa. mdpi.com These strategies often employ multistep reaction sequences or one-pot condensation and cyclization processes.

Multistep Reaction Sequences

In recent years, multicomponent reactions (MCRs) have emerged as a powerful and efficient alternative to linear, multistep syntheses. researchgate.net MCRs allow for the formation of complex molecules in a single step from three or more starting materials, offering advantages such as reduced reaction times, lower costs, and environmental friendliness. researchgate.netorgchemres.org For instance, a high-yield, one-pot microwave-assisted cyclocondensation of α,β-unsaturated esters, amidine systems, and malononitrile (B47326) has been reported for the synthesis of multifunctionalized pyrido[2,3-d]pyrimidines. researchgate.net

Condensation and Cyclization Processes

Condensation and cyclization reactions are fundamental to the synthesis of the pyrido[2,3-d]pyrimidine scaffold. nih.gov A widely utilized precursor is 6-aminouracil (B15529) and its derivatives, which can undergo condensation with various electrophilic partners to construct the fused pyridine ring. jocpr.com

These reactions often proceed through key mechanistic steps including Knoevenagel condensation, Michael addition, and subsequent intramolecular cyclization. nih.gov For example, the reaction of 6-aminouracils with α,β-unsaturated ketones is proposed to involve a nucleophilic attack of the amino group on the carbonyl carbon, followed by cyclization and oxidation to yield the pyrido[2,3-d]pyrimidine. jocpr.com Alternatively, the reaction can proceed via a Michael addition followed by cyclization. jocpr.com

The use of catalysts, such as nanocatalysts, and microwave irradiation can significantly enhance the efficiency of these condensation and cyclization processes. rsc.org For instance, nanocrystalline MgO has been employed in the reaction of 6-aminouracil derivatives with aldehydes and malononitrile in water to produce pyrido[2,3-d]pyrimidines in high yields. nih.gov

Reaction Type Starting Materials Key Features Reference
Multicomponent Reactionα,β-unsaturated esters, amidines, malononitrileOne-pot, microwave-assisted, high diversity researchgate.net
Condensation/Cyclization6-aminouracil, α,β-unsaturated ketonesFormation of pyridine ring onto pyrimidine jocpr.com
Nanocatalyzed Reaction6-aminouracil, aldehydes, malononitrileGreen synthesis, high yields nih.govrsc.org

Specific Routes for 2-Phenylpyrido[2,3-d]pyrimidin-4-amine and N-Substituted Analogues

The synthesis of the specifically substituted this compound and its N-substituted derivatives requires tailored synthetic strategies that allow for the precise introduction of the phenyl group at the 2-position and the amine group at the 4-position.

Synthesis via 2-Phenylpyrido[2,3-d]pyrimidin-4(3H)-one Intermediates

A common and effective strategy for accessing 4-amino substituted pyrido[2,3-d]pyrimidines involves the initial synthesis of a 2-phenylpyrido[2,3-d]pyrimidin-4(3H)-one intermediate. nih.gov This approach allows for the late-stage introduction of the desired amine functionality. The synthesis of these oxo-intermediates can be achieved through the reaction of appropriate chalcones with 6-aminothiouracil, which yields 2-thioxo-2,3-dihydropyrido[2,3-d]pyrimidin-4(1H)-one derivatives that can be further modified. nih.gov

The heteroannulation reaction of an enaminone with 6-aminouracil under acidic conditions is another reported method to construct the pyrido[2,3-d]pyrimidin-4(3H)-one core, which can then be functionalized. nih.gov

Chemical Transformations for Amine Installation (e.g., Chlorination and Nucleophilic Aromatic Substitution)

Once the 2-phenylpyrido[2,3-d]pyrimidin-4(3H)-one intermediate is obtained, the installation of the 4-amino group is typically achieved through a two-step sequence. The first step involves the chlorination of the 4-oxo group, converting it into a more reactive leaving group. Reagents such as phosphorus oxychloride (POCl₃) are commonly used for this transformation. nih.gov

The resulting 4-chloro-2-phenylpyrido[2,3-d]pyrimidine (B8772933) is then subjected to a nucleophilic aromatic substitution (NAS) reaction with the desired amine. nih.govyoutube.com This reaction allows for the introduction of a wide variety of primary and secondary amines at the 4-position, leading to the synthesis of N-substituted analogues of this compound. youtube.com

Step Transformation Typical Reagents Reference
1Oxo to ChloroPOCl₃ nih.gov
2Chloro to AminoPrimary or Secondary Amine nih.govyoutube.com

Strategies for Positional Differentiation of Substituents

Achieving specific substitution patterns on the pyrido[2,3-d]pyrimidine scaffold requires careful synthetic planning. The choice of starting materials and the order of reactions are crucial for positional control. nih.gov One strategy involves starting with a pre-substituted pyrimidine or pyridine ring and then constructing the second ring. For example, beginning with a 2-substituted pyrimidine allows for the introduction of the desired group at this position early in the synthesis. mdpi.com

Cross-coupling reactions, such as the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions, have also been employed to introduce a diverse range of substituents at specific positions, particularly at C4, starting from a common intermediate. nih.gov This approach offers significant flexibility in generating a library of analogues with varied functionalities for structure-activity relationship studies.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for constructing the pyrido[2,3-d]pyrimidine scaffold and introducing functional diversity. These methods offer efficient pathways to form carbon-carbon and carbon-nitrogen bonds, which are crucial for synthesizing derivatives of this compound.

A key strategy involves the use of Buchwald-Hartwig cross-coupling for N-arylation. For instance, this reaction has been effectively used to introduce various aryl amines at the C4 position of related pyrido[2,3-d]pyrimidin-7(8H)-one scaffolds. nih.gov By using a triflate (OTf) as a leaving group, the N-arylation proceeds with high efficiency, yielding the corresponding 4-arylamino derivatives in yields ranging from 72% to 97%. nih.gov This approach demonstrates a reliable method for attaching the crucial 4-amine group to the core structure.

The Suzuki-Miyaura coupling is another vital palladium-catalyzed reaction employed in the synthesis of these derivatives. nih.gov This reaction is particularly useful for introducing aryl substituents. For the synthesis of 4-aryl-2-(phenylamino)-5,6-dihydropyrido[2,3-d]pyrimidin-7(8H)-ones, optimal conditions include the use of Pd(PPh₃)₄ as the catalyst, Cs₂CO₃ as the base, and a deoxygenated mixture of 1,4-dioxane/water as the solvent. nih.gov

Furthermore, novel and efficient palladium-catalyzed cascade reactions have been developed for the synthesis of the pyrido[2,3-d]pyrimidine core itself. rsc.org One such method utilizes β-bromovinyl/aryl aldehydes and 6-amino-1,3-dialkyluracils as starting materials, proceeding through a cascade of imination, Buchwald-Hartwig cross-coupling, and cycloaddition reactions under microwave irradiation. rsc.org This demonstrates the utility of palladium catalysis not only for substitution but also for the fundamental construction of the heterocyclic system. rsc.org

Reaction TypeCatalyst / ReagentsSubstratesProduct TypeYield (%)Reference
Buchwald-HartwigPd₂(dba)₃, Xantphos, Cs₂CO₃4-Triflate-pyrido[2,3-d]pyrimidine, Anilines4-Arylamino-pyrido[2,3-d]pyrimidines72-97 nih.gov
Suzuki-MiyauraPd(PPh₃)₄, Cs₂CO₃4-Triflate-pyrido[2,3-d]pyrimidine, Arylboronic acids4-Aryl-pyrido[2,3-d]pyrimidines45-98 nih.gov
SonogashiraPdCl₂(PPh₃)₂, CuI, TEA4-Triflate-pyrido[2,3-d]pyrimidine, Terminal alkynes4-Alkynyl-pyrido[2,3-d]pyrimidines70-85 nih.gov
Cascade ReactionPalladium Catalystβ-bromovinyl/aryl aldehydes, 6-amino-1,3-dialkyluracilsPyrido[2,3-d]pyrimidinesGood rsc.org

Regioselective Synthesis Protocols

Regioselectivity is critical in the synthesis of complex heterocyclic systems like pyrido[2,3-d]pyrimidines, ensuring that functional groups are installed at the correct positions. Advanced protocols often employ successive cross-coupling reactions on a scaffold bearing multiple leaving groups, allowing for controlled, stepwise derivatization.

One reported strategy involves a tricyclic pyrido[1′,2′:1,5]pyrazolo[3,4-d]pyrimidine system with three distinct leaving groups: a chlorine atom at C-6, a lactam carbonyl group at C-4, and a methylsulfanyl group at C-2. nih.gov This design enables a sequence of regioselective palladium-catalyzed reactions. The synthesis proceeds in a specific order:

C-6 Substitution : A Suzuki-Miyaura cross-coupling reaction is first used to displace the chlorine atom at the C-6 position. nih.gov

C-4 Substitution : Next, the C-4 position is functionalized through a palladium-catalyzed phosphonium (B103445) coupling reaction following activation of the amide function. nih.gov

C-2 Substitution : Finally, the C-2 methylsulfanyl group is targeted using a Pd/Cu-catalyzed desulfitative Liebeskind-Srogl cross-coupling reaction. nih.gov

This methodology highlights a powerful approach for achieving regiocontrolled synthesis, leading to precisely substituted tris(het)aryl derivatives in satisfactory to high yields. nih.gov The ability to selectively address different positions on the core structure is paramount for creating libraries of compounds with tailored properties. While this example is on a related tricyclic system, the principles of using leaving groups with different reactivities to guide the regioselective introduction of substituents are directly applicable to the synthesis of complex this compound derivatives.

Electrochemical Induced Transformations

The electrochemical properties of pyrido[2,3-d]pyrimidine derivatives have been investigated, particularly in the context of developing novel functional materials. While electrochemistry is not commonly reported as a primary method for inducing the synthesis of the this compound core, studies on related structures provide insight into the electronic nature of the scaffold.

Research has been conducted on 7-thioxopyrido[2,3-d]pyrimidine derivatives bearing a sulfonamide moiety. researchgate.net These compounds were synthesized through the reaction of 2-amino-4-(4-chlorophenyl)-5-cyano-N-(4-sulfamoyl phenyl)-6-thioxo-1,6-dihydropyridine-3-carboxamide with dimethylformamide dimethylacetal (DMF-DMA). researchgate.net The resulting thioxo derivative was further reacted with various halo-compounds to yield a series of 7-thioalkylpyrido[2,3-d]-pyrimidine derivatives. researchgate.net

The electrochemical behavior of these synthesized compounds was then evaluated using potentiodynamic polarization techniques to assess their efficacy as corrosion inhibitors for mild steel in an acidic medium. researchgate.net The study found that the compounds act as mixed-type inhibitors, with their adsorption on the steel surface governed by the Langmuir adsorption isotherm. researchgate.net The derivative designated as compound 5 (the 7-thioxo precursor) exhibited the highest inhibitory effectiveness. researchgate.net Quantum chemical calculations were used to correlate the electronic properties of the molecules with their observed electrochemical activity. researchgate.net

CompoundConcentration (ppm)Inhibition Efficiency (%)Type of InhibitorReference
Compound 5 20094.15Mixed-Type researchgate.net
Compound 8a 200Not specifiedMixed-Type researchgate.net
Compound 8b 200Not specifiedMixed-Type researchgate.net
Compound 8c 200Not specifiedMixed-Type researchgate.net
Compound 8d 200Not specifiedMixed-Type researchgate.net
Compound 8e 200Not specifiedMixed-Type researchgate.net

Advanced Derivatization and Scaffold Modification Strategies

Advanced derivatization strategies are essential for exploring the chemical space around the this compound scaffold and optimizing its biological activities. Research has focused on developing versatile synthetic methodologies to introduce a wide array of substituents at various positions, particularly at the C4 position.

A general synthetic methodology has been described for 4-substituted-2-(phenylamino)-5,6-dihydropyrido[2,3-d]pyrimidin-7(8H)-ones, which serves as a valuable template for derivatization. nih.gov By leveraging cross-coupling reactions, a diverse set of functional groups can be installed. This includes the introduction of N-alkyl, N-aryl, O-aryl, S-aryl, aryl, and arylethynyl substituents at the C4 position, significantly expanding the structural diversity of the scaffold. nih.gov For example, copper-catalyzed cross-coupling reactions have been successfully employed to introduce O-aryl and S-aryl groups, while palladium catalysis was used for N-aryl, C-aryl, and C-alkynyl groups. nih.gov

Another powerful derivatization technique involves the intramolecular heterocyclization of a precursor molecule. For instance, an o-aminonicotinonitrile derivative can be subjected to acylation or thioacylation, followed by cyclization to afford the desired pyrido[2,3-d]pyrimidine core with specific substituents at the C2 and C4 positions. nih.gov This strategy allows for the construction of the pyrimidine ring while simultaneously installing key functional groups. For example, reacting a suitable nicotinamide (B372718) precursor with chloroacetyl chloride leads to a 2-(chloromethyl) substituted pyrido[2,3-d]pyrimidine, which can serve as a handle for further modifications. nih.gov

These strategies enable the systematic modification of the pyrido[2,3-d]pyrimidine scaffold, facilitating the exploration of structure-activity relationships for various applications. nih.govnih.gov

PositionModification StrategyReagents/ReactionIntroduced SubstituentsReference
C4Buchwald-Hartwig CouplingPd₂(dba)₃, XantphosN-Aryl, N-Alkyl nih.gov
C4Ullmann CondensationCuI, K₂CO₃O-Aryl, S-Aryl nih.gov
C4Suzuki-Miyaura CouplingPd(PPh₃)₄, Cs₂CO₃Aryl nih.gov
C4Sonogashira CouplingPdCl₂(PPh₃)₂, CuIArylethynyl nih.gov
C2Acylation & CyclizationChloroacetyl chlorideChloromethyl nih.gov
C2Acylation & CyclizationBenzoyl chloridePhenyl nih.gov

Structure Activity Relationship Sar Studies of 2 Phenylpyrido 2,3 D Pyrimidin 4 Amine and Analogues

Impact of Substituent Patterns on Biological Activities

The introduction, removal, or modification of chemical groups at various positions on the pyrido[2,3-d]pyrimidine (B1209978) skeleton can lead to dramatic changes in biological activity. These studies are crucial for refining lead compounds into potent and selective drug candidates.

Substitutions on the phenyl ring, typically at the C-6 position of the pyridopyrimidine core, play a critical role in determining the compound's potency and selectivity. The nature and position of these substituents can influence how the molecule fits into the binding pocket of its target protein.

For instance, early investigations identified a lead compound, 1-[2-amino-6-(2,6-dichlorophenyl)pyrido[2,3-d]pyrimidin-7-yl]-3-tert-butylurea, which demonstrated broad activity against several tyrosine kinases. nih.gov Subsequent SAR studies revealed that altering the substitution pattern on this phenyl ring could shift the compound's selectivity profile. A key finding was that replacing the 6-(2,6-dichlorophenyl) group with a 6-(3',5'-dimethoxyphenyl) moiety transformed a broadly active kinase inhibitor into a highly selective inhibitor of the Fibroblast Growth Factor receptor (FGFr) tyrosine kinase. nih.gov This new analogue showed an IC50 value of 0.060 µM for FGFr, while its activity against other kinases like PDGFr and EGFr dropped significantly, with IC50 values greater than 50 µM. nih.gov

Further studies have shown that the presence of electron-donating groups, such as a methoxy (B1213986) (OCH3) group, on the phenyl ring can be beneficial for anticancer activity. nih.gov The electronic properties of these substituents can modulate the interaction of the compound with its biological target.

CompoundC-6 Phenyl SubstitutionFGFr IC50 (µM)PDGFr IC50 (µM)Note
4b2,6-Dichlorophenyl0.131.11Broadly active tyrosine kinase inhibitor. nih.gov
4e3',5'-Dimethoxyphenyl0.060> 50Highly selective FGFr inhibitor. nih.gov

The introduction of side chains, particularly at the C-2 amino position, has been a successful strategy for enhancing potency and improving pharmacokinetic properties like bioavailability. The length, branching, and functional groups of these side chains are critical determinants of their impact.

In the development of pyrido[2,3-d]pyrimidine-based tyrosine kinase inhibitors, adding a [4-(diethylamino)butyl]amino side chain to the 2-position of the core structure led to an analogue with enhanced potency and bioavailability compared to the original lead compound. nih.gov However, the structure of the side chain is crucial; studies on related compounds have found that introducing long or branched chains can negatively affect activity. This is potentially due to steric hindrance, where the larger group prevents the compound from optimally binding with its target protein's amino acid residues. nih.gov

CompoundC-2 SubstitutionBiological EffectReference
4bAmino (-NH2)Initial lead compound with broad tyrosine kinase activity. nih.gov
6c[4-(Diethylamino)butyl]aminoEnhanced potency and bioavailability relative to the initial lead. nih.gov

Modifications to the atoms of the core bicyclic pyrido[2,3-d]pyrimidine ring system itself are fundamental to SAR.

C-2 and C-6 Positions: As discussed, these positions are common sites for introducing side chains (C-2) and substituted aryl groups (C-6) to modulate potency and selectivity. nih.gov

C-7 Position: The C-7 position has also been explored for its impact on kinase inhibition. In a series of dual PI3K/mTOR inhibitors, the introduction of a substituent at C-7 was shown to influence activity. mdpi.com Replacing a hydrogen with a chlorine or a methyl group slightly increased activity against PI3K. mdpi.com Conversely, adding a hydroxymethyl (-CH2OH) group at this position resulted in a significant 30-fold reduction in inhibitory activity, suggesting that a hydrogen bond donor/acceptor group is not well-tolerated in this specific location of the binding site. mdpi.com

N-8 Position: The nitrogen at position 8 has also been a target for modification. In one study, derivatives bearing an ethyl group on the N-8 atom were found to be four times more active than their N-8 methylated counterparts, highlighting the sensitivity of this position to the size of the alkyl substituent. mdpi.com

Compound SeriesC-7 SubstitutionPI3Kα IC50 (nM)Note
1-H23Parent compound. mdpi.com
5-Cl13Slightly improved activity. mdpi.com
6-CH312Slightly improved activity. mdpi.com
15-CH2OH690Significantly reduced activity. mdpi.com

Structural Features Critical for Target Engagement

Beyond the effects of specific substituents, the inherent structural and electronic properties of the pyrido[2,3-d]pyrimidine core are essential for its ability to bind to target proteins. These features enable key molecular interactions that anchor the inhibitor in the active site.

The pyrimidine (B1678525) ring is a six-membered aromatic ring containing two nitrogen atoms at positions 1 and 3. numberanalytics.comnih.govmicrobenotes.com These nitrogen atoms are defining features of the molecule's chemical properties. As a class of compounds, pyrimidines are described as π-deficient, meaning the electron density in the aromatic system is reduced, particularly compared to benzene. wikipedia.org This property makes the ring nitrogen atoms crucial for molecular interactions.

In the context of kinase inhibition, these nitrogen atoms frequently act as hydrogen bond acceptors. Molecular docking studies have repeatedly shown that the pyrimidine portion of the scaffold forms critical hydrogen bonds with the "hinge region" of the kinase active site. For example, in models of EGFR and Mps1 kinase inhibition, the pyrimidine nitrogens have been observed forming hydrogen bonds with the backbone amide groups of key amino acid residues like Met793 and Gly605, respectively. nih.govnih.gov This interaction is often indispensable for anchoring the inhibitor and achieving potent activity. nih.gov

Successful binding of a pyrido[2,3-d]pyrimidine inhibitor within a protein's active site relies on a combination of specific interactions.

Hydrogen Bonding: As noted, hydrogen bonds are paramount. The pyrimidine core's interaction with the kinase hinge region is a classic example. nih.govnih.gov Additionally, functional groups on the side chains and phenyl ring substituents can form further hydrogen bonds. For instance, the carbonyl group on a side chain of a thieno[2,3-d]pyrimidine (B153573) analogue was shown to form a hydrogen bond with a cysteine residue (Cys797). nih.gov The aminopyrimidine core in other inhibitors has been observed forming H-bonds with asparagine residues. mdpi.com

Hydrophobic Interactions: The pocket where these inhibitors bind is often lined with nonpolar amino acid residues. Therefore, hydrophobic interactions are also critical for stable binding. The phenyl ring at C-6 and other nonpolar parts of the inhibitor form favorable interactions with hydrophobic residues in the target protein. Docking studies have identified such interactions with amino acids including Valine (Val539), Alanine (Ala551), and Leucine (Leu654). nih.gov The interplay between specific, directional hydrogen bonds and broader, non-specific hydrophobic interactions collectively determines the binding affinity and stability of the inhibitor-target complex. nih.govmdpi.com

Optimization of Structural Motifs for Enhanced Potency and Selectivity

The pyrido[2,3-d]pyrimidine scaffold is a recognized privileged structure in medicinal chemistry, particularly for the development of kinase inhibitors. nih.gov Extensive structure-activity relationship (SAR) studies have been conducted to optimize this core, aiming to enhance both the potency and selectivity of its analogues against various tyrosine kinase targets. The strategic modification of different substituents on the bicyclic ring system has yielded compounds with significantly improved pharmacological profiles. acs.orgnih.gov

Initial screening efforts identified 1-[2-amino-6-(2,6-dichlorophenyl)pyrido[2,3-d]pyrimidin-7-yl]-3-tert-butylurea, also known as PD-089828 (Compound 4b ), as a potent but broadly active tyrosine kinase inhibitor. acs.orgnih.gov This lead compound demonstrated inhibitory activity against multiple kinases, including Platelet-Derived Growth Factor Receptor (PDGFr), Fibroblast Growth Factor Receptor (FGFr), Epidermal Growth Factor Receptor (EGFr), and the proto-oncogene tyrosine-protein kinase Src (c-src). acs.orgnih.gov Subsequent research focused on modifying this template to achieve greater potency and, crucially, improved selectivity for specific kinase targets.

Key findings from these optimization studies are detailed below, focusing on substitutions at the 2- and 6-positions of the pyrido[2,3-d]pyrimidine core.

Modifications at the 2-Position:

Alterations at the 2-position of the pyrido[2,3-d]pyrimidine ring have been shown to significantly influence the potency and bioavailability of the compounds. For instance, the introduction of a [4-(diethylamino)butyl]amino side chain at this position led to the development of Compound 6c . acs.orgnih.gov This structural change resulted in an analogue with enhanced potency and better bioavailability compared to the original lead compound, 4b . acs.orgnih.gov Compound 6c was also found to be a potent inhibitor of PDGF-stimulated vascular smooth muscle cell proliferation, with an IC50 of 0.3 μM. acs.orgnih.gov

Modifications at the 6-Position:

The substituent at the 6-position has proven to be a critical determinant of kinase selectivity. The lead compound 4b features a 6-(2,6-dichlorophenyl) group, which contributes to its broad-spectrum activity. acs.orgnih.gov Strategic replacement of this moiety has led to the discovery of highly selective inhibitors. A noteworthy example is Compound 4e , where the 6-(2,6-dichlorophenyl) group was replaced with a 6-(3',5'-dimethoxyphenyl) functionality. acs.orgnih.gov This modification dramatically shifted the selectivity profile, producing a highly selective inhibitor of FGFr. acs.orgnih.gov Compound 4e inhibited the FGFr tyrosine kinase with an IC50 value of 0.060 μM, while its activity against other tested kinases (PDGFr, EGFr, c-src, and InsR) was negligible, with IC50 values all greater than 50 μM. acs.orgnih.gov This highlights the profound impact of the steric and electronic properties of the C-6 substituent on directing the compound's inhibitory action towards a specific kinase. The ortho substitution on the phenyl ring at this position is believed to force the ring into an orthogonal conformation relative to the pyrido[2,3-d]pyrimidine system, a feature observed in the X-ray crystal structure of the lead compound. acs.org

The table below summarizes the inhibitory activities of these key analogues, illustrating the impact of structural modifications on potency and selectivity.

Compound ID2-Position Substituent6-Position SubstituentPDGFr IC50 (μM)FGFr IC50 (μM)EGFr IC50 (μM)c-src IC50 (μM)
4b -NH22,6-dichlorophenyl1.110.130.450.22
6c -NH(CH2)4N(C2H5)22,6-dichlorophenylPotentPotentPotentPotent
4e -NH23,5-dimethoxyphenyl>500.060>50>50

Data sourced from Hamby, J. M., et al. (1997). acs.orgnih.gov

Molecular Mechanisms and Biological Targets of 2 Phenylpyrido 2,3 D Pyrimidin 4 Amine Derivatives

Kinase Inhibition Profiles of 2-Phenylpyrido[2,3-d]pyrimidin-4-amine Derivatives

Derivatives of the pyrido[2,3-d]pyrimidine (B1209978) scaffold have emerged as a significant class of kinase inhibitors, demonstrating activity against a wide array of enzymes crucial to cell signaling and proliferation. nih.govmdpi.com The versatility of this heterocyclic structure allows for modifications that can confer potent and often selective inhibition of various kinase families, making it a "privileged structure" in the development of targeted cancer therapies. nih.govresearchgate.net Researchers have extensively explored these compounds for their ability to target kinases involved in carcinogenesis, such as tyrosine kinases, cyclin-dependent kinases (CDKs), and components of the PI3K/mTOR and MAPK signaling pathways. nih.govmdpi.com

Tyrosine Kinases

The pyrido[2,3-d]pyrimidine core is a foundational element for numerous inhibitors targeting tyrosine kinases, enzymes that are frequently dysregulated in cancer. mdpi.com These derivatives function as ATP-competitive inhibitors, blocking the phosphorylation cascade that drives malignant cell growth. researchgate.net

EGFR, PDGFr, and FGFr: Certain 2-amino-pyrido[2,3-d]pyrimidin-7-one derivatives have been identified as effective inhibitors of platelet-derived growth factor receptor (PDGFr) and fibroblast growth factor receptor (FGFr) tyrosine kinases. mdpi.com A notable example, compound 52 (structure not specified), demonstrated potent activity against PDGFRβ and Epidermal Growth Factor Receptor (EGFR). nih.gov Furthermore, a series of novel pyrido[2,3-d]pyrimidin-4(3H)-one derivatives were designed and synthesized as inhibitors of both wild-type (EGFRWT) and mutant (EGFRT790M) forms of the receptor. nih.gov One of the most active compounds from this series, 8a , showed significant inhibitory activity with IC50 values of 0.099 µM against EGFRWT and 0.123 µM against EGFRT790M. nih.gov Other derivatives, like 5a and 5e , have shown dual inhibitory action against both VEGFR-2 and HER-2 (a member of the EGFR family). mdpi.com

c-Src, ABL Kinase, and BCR-ABL: The pyrido[2,3-d]pyrimidine derivative PD180970 was initially identified as a c-Src tyrosine kinase inhibitor and was later shown to be a potent inhibitor of the BCR-ABL tyrosine kinase. researchgate.net This compound effectively inhibits the in vivo tyrosine phosphorylation of p210Bcr-Abl with an IC50 of 170 nM and the Bcr-Abl substrates Gab2 and CrkL with an IC50 of 80 nM in K562 leukemic cells. researchgate.net In vitro, PD180970 demonstrates even greater potency, inhibiting purified recombinant Abl tyrosine kinase with an IC50 of 2.2 nM and the autophosphorylation of p210Bcr-Abl with an IC50 of 5 nM. researchgate.net Another derivative, PD173955 , suppressed the growth of a Bcr-Abl cell line with an IC50 of 2.5 nM. nih.gov The scaffold has also been utilized to develop inhibitors for Breakpoint Cluster Region (BCR) kinase. mdpi.com

Inhibitory Activity of Pyrido[2,3-d]pyrimidine Derivatives Against Tyrosine Kinases
CompoundTarget KinaseIC50 (nM)Reference
Compound 8aEGFRWT99 nih.gov
Compound 8aEGFRT790M123 nih.gov
PD180970p210Bcr-Abl (in vivo phosphorylation)170 researchgate.net
PD180970Gab2 and CrkL (in vivo phosphorylation)80 researchgate.net
PD180970Abl (recombinant)2.2 researchgate.net
PD180970p210Bcr-Abl (autophosphorylation)5 researchgate.net
PD173955Bcr-Abl (cell growth)2.5 nih.gov

Cyclin-Dependent Kinases (CDKs)

Dysregulation of cyclin-dependent kinases (CDKs) is a hallmark of cancer, making them attractive therapeutic targets. researchgate.net Pyrido[2,3-d]pyrimidine derivatives have been successfully developed as potent CDK inhibitors. nih.gov The most prominent example is Palbociclib (PD-0332991) , a highly specific inhibitor of CDK4 and CDK6, which has been approved by the FDA for the treatment of breast cancer. nih.govresearchgate.netmdpi.comPalbociclib inhibits CDK4 and CDK6 with IC50 values of 0.011 µM and 0.015 µM, respectively, showing minimal activity against a wide range of other kinases. nih.gov

Research has focused on designing novel derivatives with improved potency and selectivity. researchgate.net For instance, a series of 2-phenylpyrido[2,3-d]pyrimidine derivatives were designed as analogues of dinaciclib. researchgate.net Within this series, compounds 7i and 7n demonstrated promising IC50 values and selectivity for CDK2/5. researchgate.net Another study identified compound 7x , a multi-kinase inhibitor with potent activity against CDK4/CYCLIN D1. nih.gov The introduction of a methyl group at the C-5 position of the pyrido[2,3-d]pyrimidin-7-one template has been shown to confer excellent selectivity for CDK4 over other CDKs. researchgate.net

Inhibitory Activity of Pyrido[2,3-d]pyrimidine Derivatives Against CDKs
CompoundTarget KinaseIC50 (µM)Reference
Palbociclib (PD-0332991)CDK40.011 nih.gov
Palbociclib (PD-0332991)CDK60.015 nih.gov
Compound 65CDK60.115 nih.gov
Compound 66CDK60.726 nih.gov

Phosphatidylinositol-3 Kinase (PI3K) / Mammalian Target of Rapamycin (mTOR) Pathways

The PI3K/AKT/mTOR signaling pathway is a central regulator of cell growth, metabolism, and survival, and its hyperactivation is common in various cancers. nih.govnih.gov Consequently, dual inhibition of PI3K and mTOR is a promising anti-cancer strategy. nih.gov Structurally novel and potent PI3K/mTOR dual inhibitors have been identified from a series of 2-amino-4-methylpyrido[2,3-d]pyrimidine derivatives. nih.gov

Voxtalisib is a pyrido[2,3-d]pyrimidine derivative that acts as a dual inhibitor of PI3K and mTOR and has been investigated in clinical trials for several types of cancer. mdpi.com Related scaffolds have also yielded potent inhibitors. Seletalisib , a pyrido[3,2-d]pyrimidine (B1256433), is a highly selective inhibitor of PI3Kδ. mdpi.comnih.gov Another compound, Ku-0063794 , a pyridopyrimidine derivative, inhibits both mTORC1 and mTORC2 with an IC50 of approximately 10 nM. semanticscholar.org SAR studies on pyrido[2,3-d]pyrimidine-2,4-diamines have also been conducted to identify highly selective mTOR inhibitors. researchgate.net

Inhibitory Activity of Pyridopyrimidine Derivatives Against PI3K/mTOR
CompoundTarget KinaseIC50 (nM)Reference
Ku-0063794mTORC1/mTORC2~10 semanticscholar.org

p38 Mitogen-Activated Protein Kinases (MAPK)

The p38 MAP kinases are a class of enzymes that respond to stress stimuli and are involved in inflammation, cell differentiation, and apoptosis. mdpi.com The p38 stress MAPK pathway can play a role in suppressing cancer. mdpi.com Pyrido[2,3-d]pyrimidine derivatives have been explored as inhibitors of this pathway. Dilmapimod (SB-681323) is a p38 MAP kinase inhibitor based on this scaffold that has been investigated for inflammatory diseases. mdpi.com The synthesis of various 6-(2,4-difluorophenoxy)-8-methyl-2-[(oxan-4-yl)amino]-7H,8H-pyrido[2,3-d]pyrimidin-7-one derivatives has been undertaken to develop potent p38 kinase inhibitors. mdpi.com

NUAK1 Kinase

NUAK family kinase 1 (NUAK1) is a protein kinase implicated in cell adhesion, migration, and proliferation. nih.gov It has been identified as a potential therapeutic target for neurodegenerative diseases. nih.govresearchgate.net The pyrido[2,3-d]pyrimidin-7(8H)-one scaffold has been successfully developed to yield potent and selective NUAK1 inhibitors. nih.govdocumentsdelivered.com Starting from the unselective CDK4/CDK6/NUAK1 inhibitor ON123300 , a scaffold-optimization approach led to the identification of different chemotypes with improved NUAK1 potency and selectivity over CDK kinases. nih.govresearchgate.net For example, compound 4 , which incorporates a 5-methyl-7-oxo-7,8-dihydropyrido[2,3-d]pyrimidine scaffold previously used in CDK4 inhibitors, demonstrated enhanced selectivity for NUAK1. researchgate.net

Inhibitory Activity of Pyrido[2,3-d]pyrimidin-7(8H)-one Derivatives Against NUAK1
CompoundTarget KinaseIC50 (nM)Assay TypeReference
ON123300 (3)NUAK14Biochemical researchgate.net
ON123300 (3)CDK4/CycD15Biochemical researchgate.net
Compound 4NUAK114Biochemical researchgate.net
Compound 4CDK4/CycD1>1000Biochemical researchgate.net

Eukaryotic Elongation Factor-2 Kinase (eEF-2K)

Eukaryotic elongation factor-2 kinase (eEF-2K) is an atypical protein kinase that plays a crucial role in regulating protein synthesis. bohrium.commdpi.com It is activated by cellular stress signals, leading to the phosphorylation and inactivation of its only known substrate, eukaryotic elongation factor 2 (eEF-2). mdpi.com This inhibition of eEF-2 halts the elongation phase of translation, thereby conserving cellular energy under conditions of stress. nih.gov The pyrido[2,3-d]pyrimidine-2,4-dione scaffold has been identified as a promising starting point for the development of eEF-2K inhibitors. bohrium.comnih.gov

A study involving a library of pyrido[2,3-d]pyrimidine-2,4-dione derivatives identified several compounds with inhibitory activity against eEF-2K. bohrium.comnih.gov Structural modifications at three key regions of the scaffold (R¹, R², and R³) were explored to understand the binding requirements within the eEF-2K catalytic domain. nih.gov Among the synthesized analogs, two compounds demonstrated notable inhibitory potential. bohrium.comnih.gov

Inhibitory Activity of this compound Derivatives Against eEF-2K
CompoundIC₅₀ (nM)Reference
Compound 6 (A-484954)420 bohrium.comnih.gov
Compound 9930 bohrium.comnih.gov

Further investigation in MDA-MB-231 breast cancer cells revealed that compound 6 significantly reduced eEF-2K activity. nih.gov This inhibitory effect was also observed when eEF-2K activity was stimulated by 2-deoxy-d-glucose (B1664073) (2-DOG), suggesting that these compounds can inhibit the AMPK-mediated activation of eEF-2K. nih.gov

Receptor Interacting Protein Kinase-2 (RIPK2) and ALK2 Kinase

Receptor Interacting Protein Kinase-2 (RIPK2) is a serine/threonine kinase that is a key component of the nucleotide-binding oligomerization domain (NOD) signaling pathway, which is involved in pro-inflammatory responses. nih.govnih.gov Pyrido[2,3-d]pyrimidin-7-one derivatives have been identified as potent inhibitors of RIPK2 kinase activity and NOD2 cell signaling. nih.govresearchgate.net

One particular derivative, UH15-15, demonstrated a high degree of potency and selectivity. nih.govnih.gov This compound inhibited RIPK2 kinase with a low nanomolar IC₅₀ value and exhibited over 300-fold selectivity against the structurally related activin receptor-like kinase 2 (ALK2). nih.govnih.gov Molecular docking studies suggest that the selectivity of these compounds for RIPK2 over ALK2 may be attributed to the engagement of Ser25 in the glycine-rich loop of RIPK2. nih.gov

Inhibitory Activity of a this compound Derivative Against RIPK2 and ALK2
CompoundTargetIC₅₀ (nM)Reference
UH15-15RIPK28 ± 4 nih.govnih.gov
NOD2-dependent NF-κB activation20 ± 5 nih.govnih.gov

The inhibition of RIPK2 by these derivatives effectively blocks NOD2-dependent cellular signaling, as evidenced by the inhibition of NF-κB activation and CXCL8 production. nih.govnih.gov

Enzyme Inhibition Beyond Kinases

The therapeutic potential of this compound derivatives extends beyond kinase inhibition. These compounds have been shown to target other critical enzymes involved in various metabolic pathways.

Dihydrofolate reductase (DHFR) is a crucial enzyme in the folate metabolic pathway, responsible for the reduction of dihydrofolate to tetrahydrofolate. mdpi.com Tetrahydrofolate is essential for the synthesis of nucleic acids and amino acids, making DHFR a key target for antimicrobial and anticancer therapies. mdpi.commdpi.com The pyrido[2,3-d]pyrimidine scaffold is a well-established pharmacophore for DHFR inhibitors. mdpi.comencyclopedia.pub

Derivatives of 2-phenylpyrido[2,3-d]pyrimidine have been investigated as DHFR inhibitors. nih.gov The substitution pattern on the pyrido[2,3-d]pyrimidine core can influence both the potency and selectivity of these inhibitors for microbial versus human DHFR. nih.gov For instance, the regioisomeric pyrido[3,2-d]pyrimidine scaffold has shown improved potency against Pneumocystis jirovecii DHFR (pjDHFR) compared to the pyrido[2,3-d]pyrimidine core. nih.gov

Biotin (B1667282) carboxylase (BC) is a component of the acetyl-CoA carboxylase (ACC) enzyme complex, which catalyzes the first committed step in fatty acid biosynthesis. mdpi.com This makes BC an attractive target for the development of novel antibacterial agents. ekb.egrjptonline.org Several pyrido[2,3-d]pyrimidine derivatives have been reported as inhibitors of bacterial BC. ekb.egnih.gov

One study reported the synthesis of a series of N-substituted 2-phenylpyrido[2,3-d]pyrimidine derivatives and their evaluation as BC inhibitors. rjptonline.org Among the synthesized compounds, 2-((2-Phenylpyrido[2,3-d]pyrimidin-4-yl)amino)phenol (6o) showed promising inhibitory activity against biotin carboxylase. ekb.eg Molecular docking studies indicated that this compound forms hydrogen bonds with active site residues of the enzyme. ekb.eg

Protoporphyrinogen (B1215707) oxidase (PPO) is an enzyme involved in the biosynthesis of both chlorophyll (B73375) in plants and heme in animals. researchgate.net It catalyzes the oxidation of protoporphyrinogen IX to protoporphyrin IX. researchgate.net Inhibition of PPO leads to the accumulation of protoporphyrinogen IX, which, upon exposure to light, causes oxidative damage and cell death. researchgate.net This mechanism makes PPO a target for herbicides. acs.orgnih.gov

A series of novel pyrido[2,3-d]pyrimidine-2,4-dione–benzoxazinone hybrids have been designed and synthesized as PPO inhibitors. acs.orgnih.gov One of the most potent compounds in this series, 3-(7-fluoro-3-oxo-4-(prop-2-yn-1-yl)-3,4-dihydro-2H-benzo[b] nih.govresearchgate.netoxazin-6-yl)-1-methylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione (11q), exhibited a Kᵢ value of 0.0074 μM against tobacco PPO, which was six times more potent than the commercial herbicide flumioxazin. acs.org Molecular simulation studies suggest that the pyrido[2,3-d]pyrimidine-2,4-dione moiety can form π–π stacking interactions with Phe392 of tobacco PPO. acs.org

Modulation of Cellular Pathways and Signaling Networks

The interaction of this compound derivatives with their biological targets leads to the modulation of various cellular pathways and signaling networks. bohrium.comnih.gov For example, the inhibition of RIPK2 by pyrido[2,3-d]pyrimidin-7-one derivatives directly impacts the NOD signaling pathway, a critical component of the innate immune system. nih.gov This leads to the downstream inhibition of NF-κB activation, a key transcription factor involved in inflammatory responses. nih.gov

Furthermore, the inhibition of kinases such as eEF-2K can have profound effects on cellular metabolism and survival. bohrium.com By inhibiting eEF-2K, these compounds can prevent the shutdown of protein synthesis in response to cellular stress, which could be a valuable strategy in certain therapeutic contexts. bohrium.com The diverse biological activities of pyrido[2,3-d]pyrimidine derivatives highlight their potential to modulate a wide array of signaling pathways, including those involved in cell growth, proliferation, and inflammation. nih.gov

Computational Chemistry and Molecular Modeling Studies

Molecular Docking Investigations

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is widely used to understand how derivatives of 2-phenylpyrido[2,3-d]pyrimidin-4-amine interact with their biological targets at a molecular level.

Studies on various derivatives of the this compound scaffold have elucidated their binding modes with several important biological targets. The analysis of these docked poses reveals a common theme of interactions that are crucial for their inhibitory activity.

Key interactions frequently observed include:

Hydrogen Bonding: The nitrogen atoms within the pyrido[2,3-d]pyrimidine (B1209978) core are often involved in forming critical hydrogen bonds with backbone atoms of the target protein, particularly in the hinge region of kinases. For instance, in studies of pyrido[2,3-d]pyrimidin-4(3H)-one derivatives targeting the Epidermal Growth Factor Receptor (EGFR), hydrogen bonds are consistently observed with key residues in the ATP-binding site. nih.gov

Van der Waals Interactions: The phenyl group at the 2-position and other substitutions on the core structure engage in extensive van der Waals and hydrophobic interactions with nonpolar residues in the binding pocket. These interactions are vital for the proper orientation and stabilization of the ligand within the active site. Research on N-substituted 2-phenylpyrido[2,3-d]pyrimidine derivatives targeting biotin (B1667282) carboxylase highlighted the importance of these forces in achieving potent antibacterial activity. researchgate.net

Cation-π Interactions: In certain target proteins, the aromatic rings of the ligand can form favorable cation-π interactions with positively charged residues like lysine (B10760008) or arginine, further anchoring the compound in the active site.

A study on pyrido[2,3-d]pyrimidine analogues as antifolates demonstrated that specific substitutions could enhance binding affinity through these varied interactions within the dihydrofolate reductase (DHFR) enzyme. nih.gov Similarly, docking of pyrido[2,3-d]pyrimidines into the active site of SARS-CoV-2 main protease (Mpro) revealed key hydrogen bonding and hydrophobic interactions that contribute to their inhibitory potential. tandfonline.com

Molecular docking studies have been instrumental in identifying the specific amino acid residues that are critical for the binding of this compound derivatives. For kinase targets, interactions with hinge region residues are paramount for potent inhibition. For example, in the context of EGFR inhibitors, the "gatekeeper" residue (Threonine 790) is a critical determinant of inhibitor sensitivity. nih.gov Docking studies help in designing compounds that can effectively bind to both the wild-type and the mutated (e.g., T790M) forms of the kinase by accommodating the steric changes imposed by the mutation. nih.govnih.gov

In a study targeting Monopolar spindle 1 (Mps1) kinase, molecular docking identified Gly605 and Lys529 as key residues that form stable hydrogen bonds with pyrido[3,4-d]pyrimidine (B3350098) inhibitors, enhancing their binding affinity. mdpi.com Likewise, when targeting VEGFR-2, residues such as Cys1045 and Glu885 have been identified as crucial for the binding of related cyanopyridone and pyrido[2,3-d]pyrimidine compounds. mdpi.com

Interactive Table of Docking Studies on Pyrido[2,3-d]pyrimidine Derivatives
Derivative ClassTarget ProteinKey Interacting ResiduesPrimary InteractionsReference
N-substituted 2-phenylpyrido[2,3-d]pyrimidinesBiotin CarboxylaseNot specifiedHydrogen bonds, Van der Waals researchgate.net
Pyrido[2,3-d]pyrimidin-4(3H)-onesEGFRWT & EGFRT790MMet793, Cys797Hydrogen bonds nih.gov
Pyrido[2,3-d]pyrimidinesSARS-CoV-2 MproHis41, Cys145Hydrogen bonds, Hydrophobic tandfonline.com
Pyrido[2,3-d]pyrimidine analoguesDihydrofolate Reductase (DHFR)Not specifiedMultiple interactions nih.gov
Cyanopyridones & Pyrido[2,3-d]pyrimidinesVEGFR-2 & HER-2Cys1045, Glu885 (VEGFR-2)Hydrogen bonds mdpi.com

Molecular Dynamics (MD) Simulations

To complement the static picture provided by molecular docking, molecular dynamics (MD) simulations are employed. These simulations provide a dynamic view of the ligand-protein complex over time, offering deeper insights into the stability of the binding pose and a more accurate estimation of binding affinities.

MD simulations are used to assess the stability of the docked conformation of this compound derivatives within the target's binding site. By simulating the movement of atoms over a period of time (typically nanoseconds), researchers can observe whether the key interactions identified in docking are maintained. The stability is often evaluated by monitoring metrics like the root-mean-square deviation (RMSD) of the ligand and protein backbone atoms. A stable RMSD trajectory suggests that the ligand remains securely bound in its predicted pose. nih.gov For instance, MD simulations performed on a pyrido[2,3-d]pyrimidine derivative (15c) bound to SARS-CoV-2 Mpro confirmed the stability of the docked complex. tandfonline.com Similarly, simulations of a related pyrido[3,4-d]pyrimidine inhibitor with Mps1 kinase showed that the system maintained equilibrium, validating the binding mode. mdpi.com

MD simulations can be coupled with post-processing methods like the Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) or Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) to calculate the binding free energy of a ligand to its target. nih.gov These methods provide a more accurate estimation of binding affinity than the scoring functions used in molecular docking. frontiersin.orgrsc.org

The binding free energy is typically decomposed into various components:

Van der Waals energy: Contribution from non-bonded dispersion and repulsion forces.

Electrostatic energy: Contribution from Coulombic interactions.

Polar solvation energy: The energy cost of desolvating the ligand and the binding site.

Nonpolar solvation energy: The energy gain from hydrophobic interactions.

Studies on related heterocyclic inhibitors have shown that van der Waals interactions and nonpolar solvation energies are often the primary driving forces for binding. mdpi.comnih.gov For example, in a study of pyrido[3,4-d]pyrimidine inhibitors of Mps1, MM/GBSA calculations revealed that van der Waals forces and nonpolar solvation energies were key contributors to the favorable binding free energies. mdpi.com

Interactive Table of MD Simulation and Free Energy Calculation Studies
Inhibitor ClassTarget ProteinSimulation MethodKey FindingsReference
Pyrido[2,3-d]pyrimidine derivative 15cSARS-CoV-2 MproMD SimulationConfirmed the stability of the ligand-protein complex. tandfonline.com
Pyrido[3,4-d]pyrimidine derivativesMps1 KinaseMD Simulation, MM/GBSAValidated docking poses; identified Van der Waals and nonpolar solvation as key binding drivers. mdpi.com
Pyrido fused imidazo[4,5-c]quinolinesPI3KMD Simulation, MM/PBSAConfirmed stability of the hit compound in the active site and calculated binding free energy. researchgate.net

Computational methods, particularly MD simulations combined with free energy calculations, can be used to predict the effect of mutations in the target protein on the binding affinity of an inhibitor. This is especially relevant in cancer therapy, where drug resistance often arises from mutations in the target kinase. For example, the T790M "gatekeeper" mutation in EGFR is a common cause of resistance to first-generation inhibitors. nih.gov By simulating both the wild-type and mutant proteins, researchers can analyze changes in interaction patterns and predict whether a compound will retain its efficacy. This approach allows for the rational design of next-generation inhibitors that are less susceptible to resistance mutations. While specific studies on this compound are not detailed in the provided results, the methodology has been applied to the broader class of pyrido[2,3-d]pyrimidine kinase inhibitors to overcome resistance. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) Methodologies

Quantitative Structure-Activity Relationship (QSAR) studies are a cornerstone in the computational analysis of pyrido[2,3-d]pyrimidine derivatives. These methodologies aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov For aminopyrido[2,3-d]pyrimidin-7-yl derivatives, which are structurally related to this compound, both 2D and 3D QSAR approaches have been employed to develop predictive models for their anticancer activities as tyrosine kinase inhibitors. nih.govtandfonline.com These models are crucial for predicting the inhibitory activity of newly designed compounds before their synthesis, thereby saving time and resources. nih.gov

Two-Dimensional (2D) QSAR Approaches

Two-dimensional (2D) QSAR models for pyrido[2,3-d]pyrimidine derivatives are developed using molecular descriptors calculated solely from the 2D representation of the molecules. nih.govtandfonline.com These descriptors can be categorized into various types, including constitutional, geometrical, electrostatic, topological, and physicochemical. tandfonline.com For a series of aminopyrido[2,3-d]pyrimidin-7-yl derivatives, ridge regression methodology was used to handle the large number of computed descriptors relative to the number of compounds. nih.govtandfonline.com This approach helps in identifying the most significant descriptors that influence the biological activity. nih.gov The goal of 2D-QSAR is to create a linear equation that correlates these descriptors with the observed activity, providing insights into the structural features that are important for the desired biological effect.

Descriptor ClassDescriptionRelevance to Pyrido[2,3-d]pyrimidines
ConstitutionalDescribes the basic composition of the molecule (e.g., molecular weight, atom count).Provides foundational information for more complex models. tandfonline.com
TopologicalCharacterizes the connectivity of atoms within the molecule.Helps in understanding the influence of molecular shape and branching on activity. tandfonline.com
ElectrostaticRelates to the charge distribution within the molecule.Crucial for modeling interactions with biological targets like kinase active sites. tandfonline.com
PhysicochemicalIncludes properties like logP (lipophilicity).Important for predicting absorption, distribution, metabolism, and excretion (ADME) properties.

Three-Dimensional (3D) QSAR Approaches (e.g., CoMFA, CoMSIA)

Three-dimensional (3D) QSAR methods provide a more detailed understanding by considering the 3D conformation of the molecules and their interaction fields with a hypothetical receptor site. mdpi.com Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are the most prominent 3D-QSAR techniques applied to pyrido[2,3-d]pyrimidine analogues. tandfonline.comnih.gov

CoMFA calculates steric and electrostatic fields around a set of aligned molecules, while CoMSIA extends this by including hydrophobic, hydrogen bond donor, and hydrogen bond acceptor fields. nih.gov For these models to be effective, a reliable molecular alignment of the compounds is crucial, often achieved by superimposing them onto a common core structure. mdpi.com Studies on similar heterocyclic systems like thieno[2,3-d]pyrimidines have demonstrated that CoMFA and CoMSIA models can yield significant correlation coefficients, indicating a strong predictive capability. nih.govresearchgate.net For instance, a CoMFA model for thieno[2,3-d]pyrimidin-4(3H)-ones showed a cross-validated r² (q²) of 0.514 and a non-cross-validated r² of 0.925, highlighting the influence of steric and electrostatic fields on antihistaminic activity. nih.gov

Prediction of Inhibitory Activity

A primary application of QSAR models for the this compound scaffold is the prediction of its inhibitory activity against various biological targets, particularly protein kinases. tandfonline.commdpi.com The models generated are validated internally (using cross-validation techniques like leave-one-out) and externally (using a test set of compounds not included in model generation) to ensure their robustness and predictive power. nih.gov The biological activity data, typically expressed as IC₅₀ values (the concentration required for 50% inhibition), is converted to a logarithmic scale (pIC₅₀) for QSAR analysis.

Successful QSAR models show a strong correlation between the predicted and experimentally observed inhibitory activities. nih.gov For aminopyrido[2,3-d]pyrimidin-7-yl derivatives, partial least squares (PLS) models were developed that could effectively predict inhibitory activities against kinases like PDGFr, FGFr, and c-Src. tandfonline.com These predictive models serve as powerful tools in the drug design cycle, allowing for the in silico screening of virtual libraries of compounds and prioritizing the most promising candidates for synthesis and biological testing. nih.gov

Contour Map Analysis for Substituent Optimization

A significant advantage of 3D-QSAR methods like CoMFA and CoMSIA is the generation of intuitive 3D contour maps. nih.govmdpi.com These maps visualize the regions around the molecule where modifications are likely to enhance or diminish biological activity. mdpi.com

The analysis of these contour maps provides crucial structural insights for designing new, more potent derivatives of this compound. nih.gov

Contour Map ColorField TypeInterpretation for Substituent Design
GreenSteric (CoMFA/CoMSIA)Indicates regions where bulky substituents are favored and may enhance activity. mdpi.com
YellowSteric (CoMFA/CoMSIA)Indicates regions where bulky substituents are disfavored and may decrease activity. mdpi.com
BlueElectrostatic (CoMFA/CoMSIA)Suggests that electropositive groups or substituents are favorable in this region. mdpi.com
RedElectrostatic (CoMFA/CoMSIA)Suggests that electronegative groups or substituents are favorable in this region. mdpi.com
Orange/YellowHydrophobic (CoMSIA)Highlights areas where hydrophobic groups would be beneficial for activity. nih.gov

By examining these maps, medicinal chemists can strategically place substituents with specific steric, electronic, and hydrophobic properties on the pyrido[2,3-d]pyrimidine scaffold to optimize its interaction with the target receptor, leading to improved inhibitory potency. nih.gov

Quantum Chemical Calculations

Quantum chemical calculations are employed to investigate the intrinsic electronic and structural properties of molecules like this compound at an atomic level. These methods provide a deeper understanding of molecular stability, reactivity, and intermolecular interactions.

Density Functional Theory (DFT) Analysis of Molecular Structures

Density Functional Theory (DFT) is a widely used quantum chemical method for studying pyrimidine (B1678525) derivatives. samipubco.com DFT calculations are performed to optimize the molecular geometry, determining the most stable 3D conformation of the molecule. samipubco.com This optimized structure is fundamental for further computational studies, including 3D-QSAR and molecular docking.

Key electronic properties derived from DFT analysis include the energies of the Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). samipubco.com The energy of HOMO is related to the molecule's ability to donate electrons, while the energy of LUMO reflects its ability to accept electrons. samipubco.com The HOMO-LUMO energy gap is a critical parameter that provides insights into the chemical reactivity and kinetic stability of the molecule. samipubco.com For pyrazolo[3,4-d]pyrimidine derivatives, DFT calculations have been used to accurately model geometrical parameters and understand intermolecular interactions observed in their crystal structures. nih.gov This level of detailed structural and electronic analysis is invaluable for understanding the fundamental properties that govern the biological activity of the this compound scaffold.

Geometry Optimization and Stability

Geometry optimization is a fundamental computational step to determine the most stable three-dimensional arrangement of a molecule, corresponding to its lowest energy state. For pyrido[2,3-d]pyrimidine derivatives, methods like Density Functional Theory (DFT) are used to calculate the optimized molecular structure. tandfonline.com This process yields crucial information on bond lengths, bond angles, and dihedral angles. The stability of the resulting conformation is confirmed when the calculation converges on a structure with no imaginary frequencies, indicating it is a true energy minimum on the potential energy surface. frontiersin.org The optimized geometry is the basis for all subsequent computational analyses of the molecule's properties.

Frontier Molecular Orbital (FMO) Theory: HOMO and LUMO Energies and Gaps

Frontier Molecular Orbital (FMO) theory is a key framework for understanding chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, the innermost empty orbital, acts as an electron acceptor.

The energy of these orbitals and the difference between them, known as the HOMO-LUMO energy gap (ΔE), are critical descriptors of a molecule's reactivity and stability. researchgate.net A small energy gap suggests that the molecule is more reactive and less stable, as it requires less energy to excite an electron from the HOMO to the LUMO. researchgate.net Conversely, a large energy gap indicates high stability and low reactivity. These parameters are instrumental in predicting how the molecule will interact with other chemical species.

While specific FMO data for this compound is not detailed in the available literature, the table below presents representative values for a related (hydroxybenzoyl)pyrido[2,3-d]pyrimidine derivative, illustrating the typical outputs of such an analysis. researchgate.net

ParameterEnergy (eV)
EHOMO-6.10
ELUMO-2.19
Energy Gap (ΔE)3.91
Electronic Properties (e.g., Natural Atomic Charge, Fukui Indexes)

The distribution of electrons within the this compound framework dictates its chemical behavior. Natural Bond Orbital (NBO) analysis is performed to calculate the natural atomic charges on each atom, revealing the electrostatic potential and identifying electron-rich and electron-deficient centers within the molecule.

Fukui functions (fk+ and fk-) are another critical set of electronic descriptors derived from DFT. nih.gov These indices help to identify the most reactive sites within a molecule for nucleophilic (attack by an electron-rich species) and electrophilic (attack by an electron-deficient species) reactions. The site with the highest value of fk+ is most susceptible to a nucleophilic attack, while the site with the highest fk- value is the preferred target for an electrophilic attack. nih.govacs.org This analysis is vital for predicting the regioselectivity of chemical reactions.

Theoretical Spectroscopic Validation

Computational chemistry serves as a powerful tool for validating the structure of newly synthesized compounds. Theoretical vibrational spectra (FT-IR and Raman) and nuclear magnetic resonance (NMR) chemical shifts can be calculated using DFT. tandfonline.com These predicted spectra are then compared with the experimental spectra. A strong correlation between the theoretical and experimental data provides powerful evidence for confirming the molecular structure of the synthesized compound, such as a pyrido[2,3-d]pyrimidine derivative. tandfonline.com

Regioselectivity Predictions based on Activation Energy and Electronic Properties

For reactions where a molecule can be modified at multiple positions, computational chemistry can predict the most likely outcome. The regioselectivity of a reaction involving the pyrido[2,3-d]pyrimidine core can be predicted by calculating the activation energies for the different possible reaction pathways. mdpi.com The pathway with the lowest activation energy is kinetically favored and will be the major product. Furthermore, electronic properties such as the Fukui indices and natural atomic charges, as discussed previously, can also be used to rationalize and predict which sites on the molecule are most susceptible to attack, thereby determining the reaction's regioselectivity. mdpi.com

In Silico Analysis for Lead Identification and Optimization

In the context of drug discovery, in silico techniques are indispensable for identifying and refining potential therapeutic agents. The pyrido[2,3-d]pyrimidine scaffold is recognized as a "privileged structure" in medicinal chemistry, meaning it can bind to multiple biological targets. researchgate.netnih.govrsc.org

Virtual Screening

Virtual screening is a computational technique used in the early stages of drug discovery to search large libraries of small molecules to identify those that are most likely to bind to a drug target, typically a protein or enzyme. nih.gov For the pyrido[2,3-d]pyrimidine class of compounds, virtual screening has been employed to screen databases of these molecules against specific biological targets, such as human thymidylate synthase. nih.govtandfonline.com This process involves docking each molecule into the active site of the target protein and scoring its binding affinity. The molecules with the best scores are then selected for further experimental testing, significantly accelerating the process of identifying promising lead compounds. tandfonline.com

Molecular Modeling-Guided Compound Design

Molecular modeling has become an indispensable tool in the rational design of novel therapeutic agents based on the pyrido[2,3-d]pyrimidine scaffold. By simulating the interactions between potential drug candidates and their biological targets at a molecular level, researchers can predict binding affinities, elucidate mechanisms of action, and guide the synthesis of more potent and selective inhibitors. This computational approach has been successfully applied to design derivatives targeting a range of enzymes and receptors implicated in various diseases.

Antifolate Drug Design

A significant application of molecular modeling in this area has been the design of novel antifolates targeting dihydrofolate reductase (DHFR), an essential enzyme in nucleotide synthesis. nih.gov Opportunistic pathogens like Pneumocystis jirovecii (pj) and Toxoplasma gondii (tg) are major causes of morbidity in immunocompromised individuals, making their DHFR enzymes attractive drug targets. nih.gov The design of inhibitors is particularly challenging due to the lack of crystal structures for pjDHFR and tgDHFR. nih.gov

To overcome this, researchers have employed homology modeling to construct a three-dimensional model of the target enzyme, such as pjDHFR. nih.gov This model serves as a virtual template for docking studies, allowing for the exploration of how different pyrido[2,3-d]pyrimidine analogues fit into the active site. These molecular modeling studies were instrumental in explaining the high potency and selectivity of compounds like analogue 26 , a novel pyrido[2,3-d]pyrimidine derivative. nih.gov The computational analysis revealed specific interactions within the enzyme's active site that contributed to its efficacy, guiding the synthetic efforts toward compounds with improved inhibitory profiles. nih.gov

Kinase Inhibitor Design

The pyrido[2,3-d]pyrimidine core is a prominent scaffold for developing kinase inhibitors, particularly for cancer therapy. Molecular docking studies have been crucial in designing derivatives that target both wild-type (EGFRWT) and mutant (EGFRT790M) forms of the epidermal growth factor receptor, a key target in non-small-cell lung cancer. nih.gov A new series of pyrido[2,3-d]pyrimidin-4(3H)-one derivatives were designed based on the essential pharmacophoric features of known EGFR inhibitors. nih.gov Docking studies were performed to investigate the binding modes of the synthesized compounds, confirming their interaction with the ATP-binding pocket of the enzyme. nih.govmdpi.com For instance, compound 8a from one study demonstrated high inhibitory activity against both EGFRWT and EGFRT790M, and docking simulations provided a rationale for this potent activity at a molecular level. nih.gov

Similarly, molecular modeling has guided the development of dual inhibitors targeting multiple kinases. In one study, novel cyanopyridones and pyrido[2,3-d]pyrimidines were identified as potential anticancer agents through their dual inhibition of VEGFR-2 and HER-2. mdpi.com Docking and molecular dynamics simulations were used to understand the molecular binding patterns of the most active compounds, such as 5a and 5e , thereby clarifying their mechanism of action and providing a foundation for further optimization. mdpi.com

Anti-inflammatory and Antimicrobial Agent Design

The application of computational design extends to other therapeutic areas. In the search for new anti-inflammatory agents, virtual screening against the cyclooxygenase-2 (COX-2) enzyme identified a 7-phenylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione (1 ) as a potential inhibitor. researchgate.net Subsequent docking studies highlighted key hydrogen bonding and hydrophobic interactions within the COX-2 active site. researchgate.net This initial computational insight formed the basis for a molecular modeling-guided lead optimization strategy, leading to the design and synthesis of new analogues with enhanced anti-inflammatory potency. researchgate.net

In the field of antimicrobials, molecular docking has been used to assess the potential of pyrido[2,3-d]pyrimidinone derivatives against bacterial enzymes like KPC-2 carbapenemase from Klebsiella pneumoniae. mdpi.com This enzyme confers resistance to critical antibiotics. Docking studies revealed that several novel compounds had favorable binding energies, comparable to or better than existing antibiotics, suggesting their potential as new antibacterial agents. mdpi.com

The following table summarizes key findings from molecular modeling studies that guided the design of various pyrido[2,3-d]pyrimidine derivatives.

Compound/SeriesTarget Enzyme(s)Modeling Technique(s) UsedKey Findings from ModelingTherapeutic Goal
Compound 26 Pneumocystis jirovecii Dihydrofolate Reductase (pjDHFR)Homology Modeling, Molecular DockingExplained the high potency and selectivity of the compound within the enzyme's active site. nih.govAntifolate (Anti-opportunistic infection)
Compounds 8a, 8b, 9a EGFRWT, EGFRT790MMolecular DockingExamined and confirmed the binding mode of the synthesized compounds within the kinase domain. nih.govAnticancer (Kinase Inhibition)
Compounds 5a, 5e VEGFR-2, HER-2Molecular Docking, Molecular DynamicsElucidated the molecular binding modes, providing a rationale for dual inhibitory action. mdpi.comAnticancer (Dual Kinase Inhibition)
Compound 1 and analoguesCyclooxygenase-2 (COX-2)Virtual Screening, Molecular DockingIdentified a lead compound and guided the design of new analogues with improved potency based on active site interactions. researchgate.netAnti-inflammatory
Compounds 10, 11, 12, 13, 14 KPC-2 CarbapenemaseMolecular DockingDemonstrated favorable binding energies (-8.00 to -8.40 kcal/mol), suggesting potential for overcoming antibiotic resistance. mdpi.comAntimicrobial

Chemical Biology Applications and Research Probes

Use as Molecular Probes for Biological Target Identification

Derivatives of the pyrido[2,3-d]pyrimidine (B1209978) class, to which 2-phenylpyrido[2,3-d]pyrimidin-4-amine belongs, have been effectively utilized as molecular probes for the identification of biological targets. elsevierpure.comnih.gov A common strategy involves immobilizing a pyrido[2,3-d]pyrimidine ligand on a solid support, such as Sepharose beads, to create an affinity probe. elsevierpure.comresearchgate.net This probe can then be incubated with cell lysates, allowing for the capture and subsequent identification of proteins that bind to the ligand. elsevierpure.comresearchgate.net

This approach has been successful in identifying numerous protein kinases as targets of this class of compounds. elsevierpure.com For instance, a study employing an immobilized pyrido[2,3-d]pyrimidine ligand led to the identification of over 30 human protein kinases. elsevierpure.comnih.gov This demonstrates the utility of these compounds as broad-spectrum kinase--focused molecular probes. The versatility of the pyrido[2,3-d]pyrimidine scaffold allows for the design of probes with varying selectivity profiles, enabling researchers to investigate specific kinase families or even individual kinase isoforms.

The core principle behind this technique is the specific interaction between the small molecule probe and its protein targets. By tethering the probe to a solid matrix, these interacting proteins can be selectively isolated from the complex mixture of a cell lysate. Subsequent analysis, typically by mass spectrometry, allows for the identification of the captured proteins, thus revealing the biological targets of the molecular probe.

Chemical Proteomics Approaches for Kinase Target Profiling

Chemical proteomics has emerged as a powerful tool for the large-scale characterization of protein-small molecule interactions, and pyrido[2,3-d]pyrimidine derivatives are well-suited for such analyses. elsevierpure.comnih.gov These approaches provide a global view of the kinase targets of a particular compound within the proteome, offering insights into its selectivity and potential off-target effects. nih.gov

One prominent chemical proteomics method that has been applied to pyrido[2,3-d]pyrimidine inhibitors is affinity chromatography coupled with mass spectrometry. elsevierpure.com In a notable study, an immobilized pyrido[2,3-d]pyrimidine ligand was used as an affinity probe to profile kinase targets in cell extracts. elsevierpure.comnih.gov This led to the identification of both anticipated and novel kinase targets, including serine/threonine kinases like Rip-like interacting caspase-like apoptosis-regulatory protein kinase (RICK) and p38α, in addition to tyrosine kinases. elsevierpure.comnih.gov This finding was significant as it revealed that this class of inhibitors does not strictly discriminate between tyrosine and serine/threonine kinases. elsevierpure.comresearchgate.net

The selectivity of these inhibitors was found to be influenced by the presence of a conserved small amino acid residue, such as threonine, in a critical position within the ATP-binding pocket of the kinase. elsevierpure.comresearchgate.net This level of detail in target profiling is crucial for the development of more selective and potent kinase inhibitors.

Table 1: Selected Kinase Targets of Pyrido[2,3-d]pyrimidine Probes Identified through Chemical Proteomics

Kinase Target Kinase Family Significance Reference
RICK (RIPK2) Serine/Threonine Kinase Involved in inflammatory responses elsevierpure.com, nih.gov
p38α (MAPK14) Serine/Threonine Kinase A key component of the MAPK signaling pathway, involved in cellular stress responses elsevierpure.com, nih.gov
BCR-ABL Tyrosine Kinase A fusion protein associated with chronic myeloid leukemia elsevierpure.com, nih.gov

Development of Chemical Tools for Pathway Modulation

The development of chemical tools based on the this compound scaffold has been instrumental in the modulation and study of various cellular signaling pathways. rsc.orgresearchgate.net As potent kinase inhibitors, these compounds can be used to dissect the roles of specific kinases in biological processes. rsc.orgresearchgate.net

For example, derivatives of pyrido[2,3-d]pyrimidine have been synthesized and evaluated as inhibitors of key signaling kinases such as Epidermal Growth Factor Receptor (EGFR), PIM-1 kinase, Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), and Human Epidermal Growth Factor Receptor 2 (HER-2). rsc.orgnih.govmdpi.com By selectively inhibiting these kinases, researchers can probe their functions in cell proliferation, survival, and differentiation.

The demonstrated inhibition of p38 and RICK kinase activities in intact cells by pyrido[2,3-d]pyrimidine compounds highlights their utility as chemical tools for modulating inflammatory responses. elsevierpure.com The ability of these compounds to interfere with cytokine production in vivo further underscores their potential for studying and potentially controlling inflammatory signaling pathways. elsevierpure.com

The continual synthesis and evaluation of new pyrido[2,3-d]pyrimidine derivatives with varied substitution patterns allows for the fine-tuning of their potency and selectivity. rsc.orgnih.gov This ongoing research expands the available toolkit for chemical biologists to investigate the intricate networks of kinase signaling pathways.

Table 2: Examples of Pyrido[2,3-d]pyrimidine-Based Chemical Tools and their Target Pathways

Compound Class Target Kinase(s) Modulated Pathway Reference
Pyrido[2,3-d]pyrimidin-4(3H)-ones EGFRWT, EGFRT790M EGFR signaling pathway in cancer nih.gov
Novel Pyrido[2,3-d]pyrimidines PIM-1 Kinase PIM-1 mediated cell survival and proliferation rsc.org
Cyanopyridones and Pyrido[2,3-d]pyrimidines VEGFR-2, HER-2 Angiogenesis and cancer cell proliferation mdpi.com
General Pyrido[2,3-d]pyrimidines p38, RICK Inflammatory signaling pathways elsevierpure.com

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